ethyl 2-{N'-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. Subsequently, the O-acylamidoxime undergoes cyclocondensation to form the 1,2,4-oxadiazole ring. The reaction typically occurs at room temperature in the presence of TBAF/THF .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Studies have demonstrated methodologies for synthesizing oxadiazoles, pyrazoles, and pyridines, which are significant in creating compounds with potential insecticidal, antibacterial, and anticancer activities. For instance, the development of an expedient route for pyrazole synthesis, showcasing a simple hydrazinolysis process, suggests a potential pathway for synthesizing related compounds with agricultural applications (Yeming Ju, 2014). Similarly, the one-pot syntheses of polyfunctional pyrazolyl substituted and pyrazolofused pyridines highlight a method for creating complex molecules in a single reaction step, hinting at the versatility of related compounds in chemical synthesis (F. Latif, E. A. E. Rady, & Dietrich Döupp, 2003).
Biological Activities and Applications
The exploration of heterocyclic compounds extends into their biological activities, where derivatives of similar structures have shown promising anticancer, antibacterial, and antiviral properties. For example, compounds synthesized from ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for pesticides, illustrate the compound's importance in developing new agrochemicals (Yeming Ju, 2014). Additionally, the synthesis and biological evaluation of novel heterocyclic compounds containing a sulfonamido moiety, suitable as antibacterial agents, underscore the potential of similar structures in medicinal chemistry (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Advanced Synthesis Techniques
Innovative synthesis techniques, such as the use of octadecyl amine in creating nitrogen heterocycles, demonstrate the evolving methodologies in synthesizing complex molecules. These techniques offer insights into the production of amphiphilic materials with enhanced solubility, biodegradability, and reduced toxicity, contributing to environmentally friendly and human-safe applications (R. El-Sayed & Saleh A. Ahmed, 2016).
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 2-{N’-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate” are currently unknown. The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Mode of Action
Compounds containing a 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Biochemical Pathways
Given the presence of the 1,2,4-oxadiazole ring, it is possible that it may interact with various biochemical pathways depending on its specific targets .
Result of Action
Compounds with a 1,2,4-oxadiazole ring have been associated with various therapeutic effects, including cancer therapy, treatment of age-related diseases, antimicrobials, and more .
Properties
IUPAC Name |
ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-2-23-12(22)8-11(21)18-19-14-10(4-3-7-16-14)15-17-13(20-24-15)9-5-6-9/h3-4,7,9H,2,5-6,8H2,1H3,(H,16,19)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZDNTRVDDUHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NNC1=C(C=CC=N1)C2=NC(=NO2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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